molecular formula C8H9ClFN B14907131 4-Chloro-5-ethyl-2-fluoroaniline

4-Chloro-5-ethyl-2-fluoroaniline

Cat. No.: B14907131
M. Wt: 173.61 g/mol
InChI Key: CWIZADYYNUWHLJ-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-2-fluoroaniline is a halogenated aniline derivative with a chloro group at position 4, an ethyl group at position 5, and a fluorine atom at position 2 of the aromatic ring. This compound is structurally tailored for applications in pharmaceutical and agrochemical research, where substituted anilines serve as key intermediates.

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

4-chloro-5-ethyl-2-fluoroaniline

InChI

InChI=1S/C8H9ClFN/c1-2-5-3-8(11)7(10)4-6(5)9/h3-4H,2,11H2,1H3

InChI Key

CWIZADYYNUWHLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Cl)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethyl-2-fluoroaniline can be achieved through several methods. One common approach involves the nitration of a precursor compound followed by reduction to introduce the amino group. Another method includes direct nucleophilic substitution reactions where halogenated precursors are reacted with appropriate nucleophiles under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed amination reactions are employed to introduce the amino group efficiently. The reaction conditions typically involve elevated temperatures and pressures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethyl-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction typically produces amines. Substitution reactions can result in a variety of substituted aniline derivatives .

Scientific Research Applications

4-Chloro-5-ethyl-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-5-ethyl-2-fluoroaniline exerts its effects involves interactions with specific molecular targets. For instance, it can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents on the benzene ring .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties, as derived from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Properties/Applications References
4-Chloro-5-ethyl-2-fluoroaniline C₈H₉ClFN 173.45* Cl (4), Et (5), F (2) High lipophilicity; drug intermediate -
4-Chloro-5-fluoro-2-methoxyaniline C₇H₇ClFNO 175.59 Cl (4), F (5), OMe (2) Polar solubility; synthetic precursor
3-Chloro-4-ethoxy-5-fluoroaniline C₈H₉ClFNO 189.61 Cl (3), OEt (4), F (5) Ethoxy group enhances stability
5-Chloro-4-fluoro-2-nitroaniline C₆H₄ClFN₂O₂ 190.56 Cl (5), F (4), NO₂ (2) Electron-withdrawing nitro group
5-Nitro-2-fluoroaniline C₆H₅FN₂O₂ 156.11 NO₂ (5), F (2) Spectroscopic variability in isomers

*Calculated based on atomic weights.

Key Observations:
  • Substituent Position : The placement of chloro and fluoro groups significantly impacts electronic distribution. For example, 5-nitro-2-fluoroaniline exhibits distinct spectroscopic and molecular docking behavior compared to its 2-nitro-5-fluoro isomer due to altered resonance effects .
  • Substituent Type: Ethyl (Et): Introduces steric hindrance and lipophilicity, favoring applications in lipid-soluble drug candidates. Nitro (NO₂): Strong electron-withdrawing effect reduces amine basicity, directing reactivity toward electrophilic substitution . Methoxy/Oxy Groups (OMe, OEt): Enhance polarity and solubility in polar solvents .

Physicochemical Properties

  • Lipophilicity : Ethyl-substituted derivatives (e.g., this compound) are more lipophilic than methoxy- or nitro-substituted analogues, as inferred from their molecular structures.
  • Melting Points : Methoxy and ethoxy derivatives (e.g., 4-Chloro-5-fluoro-2-methoxyaniline) may exhibit higher melting points due to hydrogen bonding via oxygen atoms, though direct data is unavailable.
  • Solubility : Nitro-substituted anilines (e.g., 5-Chloro-4-fluoro-2-nitroaniline) are less soluble in aqueous media compared to ethyl- or methoxy-substituted variants .

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